molecular formula C19H21BrN2O6 B11563552 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11563552
M. Wt: 453.3 g/mol
InChI Key: VQYPEWKKYARVTJ-UFFVCSGVSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of bromine, methoxy, and phenoxy groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Bromination: Introduction of a bromine atom to the phenoxy group.

    Methoxylation: Addition of methoxy groups to the phenyl rings.

    Hydrazide Formation: Reaction of the intermediate compounds with hydrazine to form the acetohydrazide structure.

    Condensation: Condensation reaction with 3,4,5-trimethoxybenzaldehyde to form the final product.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final compound.

Chemical Reactions Analysis

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

    2-(2-bromo-4-methoxyphenoxy)acetohydrazide: Lacks the trimethoxyphenyl group, resulting in different chemical properties and applications.

    N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide: Lacks the bromo and methoxy groups, leading to variations in reactivity and biological activity.

The uniqueness of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21BrN2O6

Molecular Weight

453.3 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H21BrN2O6/c1-24-13-5-6-15(14(20)9-13)28-11-18(23)22-21-10-12-7-16(25-2)19(27-4)17(8-12)26-3/h5-10H,11H2,1-4H3,(H,22,23)/b21-10+

InChI Key

VQYPEWKKYARVTJ-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)Br

Origin of Product

United States

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